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Melanocyte protein Pmel 17 precursor (44-59) - 195523-86-5

Melanocyte protein Pmel 17 precursor (44-59)

Catalog Number: EVT-244039
CAS Number: 195523-86-5
Molecular Formula: C95H137N27O28
Molecular Weight: 2105.27
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Product Introduction

Description
Melanocyte protein PMEL;gp100;pmel 17
Overview

Melanocyte protein Pmel 17 precursor, also known as premelanosome protein, silver locus protein homolog, or Glycoprotein 100, is a significant transmembrane glycoprotein primarily expressed in melanocytes. It plays a crucial role in the biogenesis and maturation of melanosomes, which are organelles responsible for melanin synthesis and storage. The gene encoding this protein is referred to as PMEL, located on human chromosome 12. Pmel 17 is synthesized as a precursor protein that undergoes posttranslational modifications to yield functional forms involved in melanin deposition within melanosomes .

Source and Classification

Pmel 17 is classified as a type I transmembrane glycoprotein with a molecular weight of approximately 100 kDa. It consists of 661 amino acids and is primarily found in melanocytes of the skin and eyes, as well as in various malignant melanomas. The protein is involved in several biological processes, including melanosome maturation, melanogenesis, and the polymerization of melanin .

Synthesis Analysis

Methods and Technical Details

The synthesis of Pmel 17 begins in the endoplasmic reticulum as a precursor protein known as P1 (molecular weight ~97 kDa). This precursor undergoes several modifications:

  • Posttranslational Modifications: P1 is glycosylated and subsequently processed in the Golgi apparatus to produce P2 (molecular weight ~128 kDa) and smaller fragments through proteolytic cleavage.
  • Cleavage Products: The major cleavage products include Mα (the soluble form) and Mβ (the integral membrane subunit), which remain associated intracellularly. This processing is essential for the protein's function in melanosome formation .

The cleavage of Pmel 17 is mediated by various proteases, including proprotein convertases and other enzymes that facilitate the formation of amyloid-like fibrils within melanosomes .

Molecular Structure Analysis

Structure and Data

Pmel 17 consists of several structural domains:

  • Lumenal Domain: The large lumenal domain (~566 residues) is crucial for its function within the melanosome.
  • Transmembrane Domain: A short transmembrane segment (~26 residues) anchors the protein in the membrane.
  • Cytoplasmic Domain: The cytoplasmic portion (~45 residues) may play roles in intracellular signaling or trafficking .

The structural integrity of Pmel 17 is vital for its role in forming fibrils that serve as a scaffold for melanin deposition during melanosome maturation.

Chemical Reactions Analysis

Reactions and Technical Details

Pmel 17 participates in several key reactions during its lifecycle:

  • Proteolytic Cleavage: The initial cleavage occurs post-Golgi, producing Mα and Mβ. Mα can be further processed into smaller fragments that contribute to amyloid formation.
  • Fibril Formation: In melanosomes, fragments of Pmel 17 aggregate to form insoluble fibrils upon which melanin is deposited. This process is essential for proper melanosome structure and function .

The amyloidogenic properties of certain regions within Pmel 17 facilitate its aggregation into fibrils that are integral to the ultrastructure of melanosomes.

Mechanism of Action

Process and Data

The mechanism by which Pmel 17 functions involves:

  • Melanosome Biogenesis: Pmel 17 directs the formation of striations within premelanosomes, which are critical for subsequent melanin deposition.
  • Amyloid Formation: Specific domains within Pmel 17 promote amyloid fibril formation; these structures serve as a matrix for melanin synthesis. The regulation of this process involves interactions with various cellular components that facilitate proper trafficking and processing of the protein .

The interaction with proteases ensures that Pmel 17 is cleaved at appropriate stages to allow for effective assembly into functional structures.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pmel 17 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 100 kDa.
  • Solubility: The protein has varying solubility depending on its state (e.g., soluble Mα vs. membrane-bound Mβ).
  • Glycosylation: Extensive N-linked and O-linked glycosylation occurs during its maturation process, affecting its stability and function .
  • Stability: The amyloid-like fibrils formed by Pmel 17 are stable structures essential for maintaining the integrity of melanosomes.
Applications

Scientific Uses

Pmel 17 has significant applications in scientific research:

  • Cancer Research: As a melanoma-associated antigen, fragments of Pmel 17 are utilized in developing vaccines targeting melanoma cells. These vaccines aim to elicit an immune response against tumor-associated antigens .
  • Immunotherapy: Due to its role in melanoma pathogenesis, Pmel 17 serves as a target for immunotherapeutic strategies aimed at enhancing anti-tumor responses through cytotoxic T lymphocyte activation .
  • Biological Studies: Understanding the structure-function relationship of Pmel 17 provides insights into melanogenesis and potential therapeutic interventions for pigmentation disorders.
Structural Characterization of PMEL17 Precursor

Primary Sequence Analysis of PMEL17 (44-59)

Domain Architecture

The melanocyte protein PMEL17 (also termed gp100 or SILV) is a type I transmembrane glycoprotein critical for melanosome biogenesis. Its precursor form (residues 44–59) encompasses several structurally and functionally distinct domains:

  • N-Terminal Region (NTR): This domain (residues 44–300) contains a signal peptide directing PMEL17 to the endoplasmic reticulum and three N-glycosylation sites (Asn residues). The NTR facilitates initial protein sorting to melanosomes and participates in fibril nucleation. The NTR-PKD junction is essential for trafficking to multivesicular bodies, where amyloidogenesis begins [9].
  • Polycystic Kidney Disease Domain (PKD): This immunoglobulin-like domain (residues 301–440) exhibits β-sheet-rich amyloidogenic potential. It self-assembles into fibrils at neutral pH and constitutes part of the physiological amyloid core in melanosomes. The PKD domain is also indispensable for intracellular trafficking to melanosome precursors [3] [9].
  • Repeat Domain (RPT): Comprising 10 imperfect tandem repeats of "pt.e.gttp.qv." (residues 441–500), this domain is O-glycosylation-rich and pH-sensitive. While not the amyloid core, RPT accelerates fibril assembly under acidic conditions (pH 4–5.5) and dissolves rapidly at neutral pH. Its sequence varies significantly across species (e.g., 50% identity between human/mouse, no homology in zebrafish), but pH-dependent amyloid formation is conserved [3] [6].
  • Kringle-like Domain (KRG) and Transmembrane Domain (TM): The KRG (residues 501–580) contains disulfide bonds critical for monomer resolution post-dimerization. The TM domain anchors PMEL17 to melanosome membranes, while the cytoplasmic tail (CTD) regulates endosomal sorting [7] [8].

Table 1: Domain Architecture of PMEL17 (44-59)

DomainResidue RangeStructural FeaturesFunctional Role
N-Terminal (NTR)44–300Signal peptide; 3 N-glycosylation sitesER targeting; fibril nucleation
PKD301–440β-sheet-rich; Ig-like foldingAmyloid core; trafficking to melanosomes
RPT441–50010 imperfect repeats; O-glycosylatedpH-dependent fibril acceleration
KRG501–580Disulfide-bonded; non-canonical kringleMonomer resolution from dimers
TM/CTD581–661Single-pass transmembrane; cytoplasmic tailMembrane anchoring; endosomal sorting

Post-Translational Modifications

PMEL17 undergoes extensive co- and post-translational modifications essential for its function:

  • N-Glycosylation: Three sites in the NTR (Asn-51, Asn-89, Asn-135) and one in GAP3 (Asn-563) are modified in the ER/Golgi. These modifications ensure proper folding, stability, and trafficking. The N321 site in RPT remains unglycosylated [3] [7].
  • O-Glycosylation: The RPT domain harbors 26 potential O-glycosylation sites, primarily on Ser/Thr residues. Sialylation of O-glycans creates the HMB45 epitope, a melanoma diagnostic marker. Glycosylation sterically inhibits premature amyloid aggregation and regulates RPT’s pH sensitivity [3] [10].
  • Disulfide Bonding: The KRG domain forms intrachain disulfide bonds critical for redox-sensitive dimer resolution. Dimerization occurs in the ER, and KRG-mediated monomer release in late Golgi compartments precedes amyloid formation [8].
  • Sulfation: Tyrosine sulfation in the NTR modulates antibody reactivity (e.g., HMB50) and may influence interactions with melanogenic enzymes [1].

Table 2: Key Post-Translational Modifications in PMEL17

ModificationDomain/LocationEnzymes/RegulatorsFunctional Consequence
N-glycosylationNTR (Asn51, Asn89, Asn135)OligosaccharyltransferaseProtein stability; ER export
O-glycosylationRPT (26 Ser/Thr sites)GALNTs; sialyltransferasesAnti-aggregation; HMB45 epitope formation
Disulfide bondsKRG (Cys518, Cys537)PDI; Ero1Monomer release for fibril assembly
SulfationNTR (Tyr residues)TPST enzymesAntibody epitope presentation (HMB50)

Alternative Splicing Isoforms

Alternative splicing of PMEL17 generates isoforms with altered amyloidogenic properties:

  • lRPT vs. sRPT Isoforms: Full-length PMEL17 encodes lRPT with 10 repeats. Alternative splicing excises a cryptic intron, producing sRPT with only 7 repeats. sRPT aggregates faster than lRPT and acts as a nucleator for lRPT fibril assembly. Cross-seeding by sRPT templates accelerates lRPT aggregation and propagates twisted fibril morphologies distinct from lRPT’s rod-like structures [4] [10].
  • Functional Implications: The sRPT isoform’s enhanced aggregation kinetics optimize melanosome maturation by accelerating scaffold formation. Isoform imbalances may disrupt melanin deposition, as observed in pigmentation disorders. Additionally, splicing alters epitopes recognized by melanoma-targeting T-cells, impacting tumor antigen presentation [4] [10].
  • Evolutionary Conservation: Both lRPT and sRPT isoforms are conserved across mammals, underscoring their non-redundant roles in regulating functional amyloidogenesis. This mechanism parallels bacterial nucleator systems but is achieved via splicing rather than operon-encoded subunits [5].

Table 3: PMEL17 Splice Variants and Functional Impact

IsoformRepeat CountAggregation KineticsFibril MorphologyBiological Role
lRPT (long)10 repeatsSlow (days-weeks)Rod-like, straightStructural scaffold for melanin deposition
sRPT (short)7 repeatsRapid (hours-days)TwistedNucleator for lRPT fibril assembly

Properties

CAS Number

195523-86-5

Product Name

Melanocyte protein Pmel 17 precursor (44-59)

Molecular Formula

C95H137N27O28

Molecular Weight

2105.27

Synonyms

Melanocyte protein Pmel 17 precursor (44-59)

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